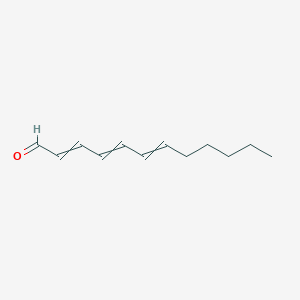
Dodeca-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,4,6-trienal is an organic compound characterized by a chain of twelve carbon atoms with three conjugated double bonds and an aldehyde group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-2,4,6-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens and other electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Dodeca-2,4,6-trienoic acid.
Reduction: Dodeca-2,4,6-trienol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Dodeca-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dodeca-2,4,6-trienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Hexa-2,4-dienal
- Octa-2,4-dienal
- Deca-2,4,6-trienal
Uniqueness
Dodeca-2,4,6-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical characteristics .
Properties
CAS No. |
85057-30-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dodeca-2,4,6-trienal |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-12H,2-5H2,1H3 |
InChI Key |
IZNAXSQBWJPYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


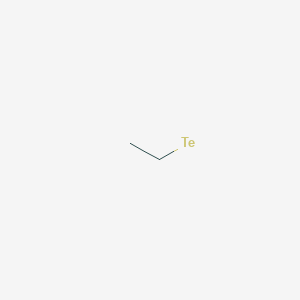
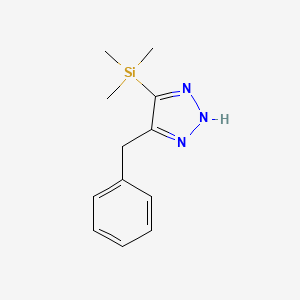
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
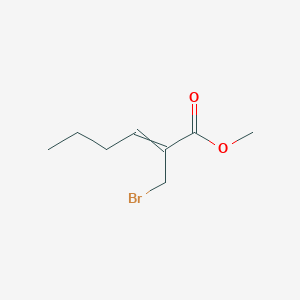
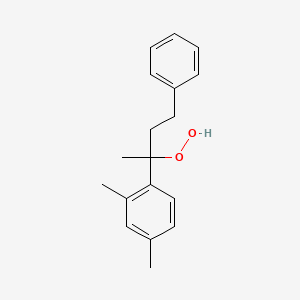
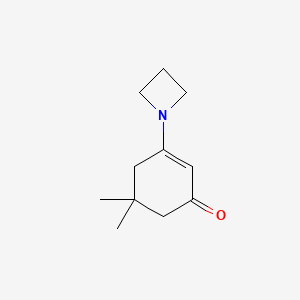
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
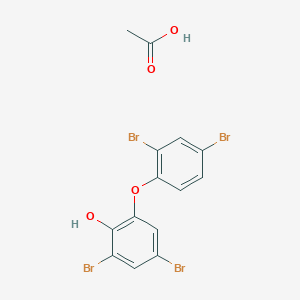
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
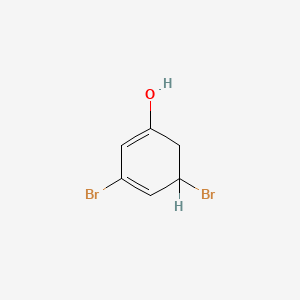

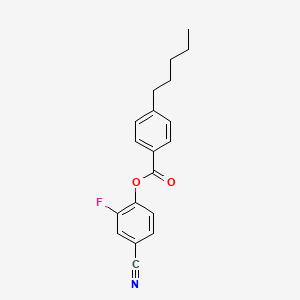
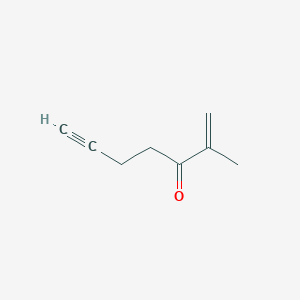
-lambda~2~-stannane](/img/structure/B14417670.png)
